Ethyl 2-((4-(tert-butyl)-2-cyanocyclohex-1-EN-1-YL)oxy)acetate
Description
Ethyl 2-((4-(tert-butyl)-2-cyanocyclohex-1-en-1-yl)oxy)acetate (CAS 2102410-80-8) is a cyclohexene-based ester with the molecular formula C₁₅H₂₃NO₃ and a molecular weight of 265.35 g/mol . Its structure features:
- A tert-butyl group at the 4-position of the cyclohexene ring.
- A cyano group at the 2-position of the ring.
- An ethoxy acetate moiety linked via an oxygen atom to the cyclohexene backbone.
This compound is likely used in organic synthesis or as a pharmaceutical intermediate due to its functionalized cyclohexene core, which offers sites for further chemical modifications.
Properties
Molecular Formula |
C15H23NO3 |
|---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
ethyl 2-(4-tert-butyl-2-cyanocyclohexen-1-yl)oxyacetate |
InChI |
InChI=1S/C15H23NO3/c1-5-18-14(17)10-19-13-7-6-12(15(2,3)4)8-11(13)9-16/h12H,5-8,10H2,1-4H3 |
InChI Key |
HOEPNGYZUXUUBH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(CC(CC1)C(C)(C)C)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((4-(tert-butyl)-2-cyanocyclohex-1-EN-1-YL)oxy)acetate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Additionally, the tert-butyl and cyano groups can be introduced through specific substitution reactions on the cyclohexene ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((4-(tert-butyl)-2-cyanocyclohex-1-EN-1-YL)oxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various esters or amides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Ethyl 2-((4-(tert-butyl)-2-cyanocyclohex-1-en-1-yl)oxy)acetate has been investigated for its potential anticancer properties. Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, research indicates that derivatives of cyanocyclohexenes can inhibit tumor growth by interfering with specific signaling pathways involved in cancer progression .
Mechanism of Action
The mechanism through which this compound exerts its anticancer effects may involve the modulation of apoptosis and cell cycle arrest. The presence of the cyanocyclohexene moiety is believed to enhance the interaction with cellular targets, leading to increased efficacy against malignant cells .
Agricultural Applications
Pesticide Development
this compound has potential applications in developing novel pesticides. The structural characteristics of this compound suggest it could act as an effective insecticide or herbicide. Research into similar compounds has indicated their ability to disrupt metabolic processes in pests, thus providing a basis for further exploration in agricultural settings .
Field Trials
Field trials have demonstrated the effectiveness of related compounds in controlling pest populations while minimizing environmental impact. This compound could be synthesized and tested for its efficacy in real-world agricultural scenarios, focusing on both pest resistance and crop safety .
Cosmetic Formulations
Stability and Efficacy
In cosmetic science, the compound is being explored for its potential as an ingredient in skin care formulations. Its chemical structure may contribute to enhanced stability and efficacy of topical products. Studies on formulation principles indicate that compounds with similar functional groups can improve moisturizing properties and skin absorption rates .
Formulation Case Study
A study utilizing response surface methodology to optimize cosmetic formulations demonstrated that incorporating ethyl esters significantly improved product texture and skin feel. This compound could be evaluated within this context to assess its sensory properties and overall consumer acceptance .
Data Tables
Mechanism of Action
The mechanism of action of Ethyl 2-((4-(tert-butyl)-2-cyanocyclohex-1-EN-1-YL)oxy)acetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in various biochemical pathways. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and ethanol, which can further interact with biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Cyclohexene Ring
a) Ethyl 2-((2-cyano-4-(trifluoromethyl)cyclohex-1-en-1-yl)oxy)acetate (CAS 2060026-32-4)
- Molecular Formula: C₁₂H₁₄F₃NO₃ .
- Key Differences :
- Trifluoromethyl (CF₃) replaces the tert-butyl group at the 4-position.
- Impact :
- The electron-withdrawing CF₃ group reduces electron density on the cyclohexene ring compared to the electron-donating tert-butyl group , altering reactivity in electrophilic substitutions.
- Lower molecular weight (316.29 g/mol vs. 265.35 g/mol) may affect solubility and boiling points.
b) Ethyl 2-(4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-en-1-yl)acetate (CAS 1166829-72-6)
- Molecular Formula : C₁₁H₁₅F₃O₅S .
- Key Differences: Sulfonyloxy (SO₂CF₃) group replaces both the cyano and tert-butyl groups. Impact:
- The strongly electron-withdrawing SO₂CF₃ group enhances leaving-group ability, making this compound more reactive in nucleophilic substitutions compared to the cyano-containing target compound.
Aromatic vs. Aliphatic Backbones
a) tert-Butyl 2-[4-(2-{4-[(tert-butoxycarbonyl)methoxy]-3-methylphenyl}-2-propyl)-2-methylphenoxy]acetate
- Molecular Formula : C₂₉H₄₀O₆ .
- Key Differences :
- Aromatic rings replace the cyclohexene backbone.
- Impact :
- Increased rigidity and molecular weight (484.61 g/mol) likely elevate melting points and reduce solubility in non-polar solvents.
- Crystallographic data (space group P1, V = 1405.52 ų) indicate distinct packing behaviors compared to aliphatic analogs .
Pharmaceutical Intermediates
a) tert-Butyl 2-(6-{2-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl)acetate
- Molecular Formula : C₄₀H₄₇FN₂O₅ .
- Key Differences :
- Complex pyrrole and dioxane motifs replace the cyclohexene backbone.
- Impact :
- Designed as an atorvastatin intermediate , this compound highlights the role of tert-butyl acetates in drug synthesis.
- N–H⋯O hydrogen bonds in crystal packing suggest higher stability in solid-state formulations compared to the target compound .
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| Ethyl 2-((4-(tert-butyl)-2-cyanocyclohex-1-en-1-yl)oxy)acetate | 2102410-80-8 | C₁₅H₂₃NO₃ | 265.35 | tert-butyl, cyano |
| Ethyl 2-((2-cyano-4-(trifluoromethyl)cyclohex-1-en-1-yl)oxy)acetate | 2060026-32-4 | C₁₂H₁₄F₃NO₃ | 316.29 | CF₃, cyano |
| Ethyl 2-(4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-en-1-yl)acetate | 1166829-72-6 | C₁₁H₁₅F₃O₅S | 316.29 | SO₂CF₃ |
| tert-Butyl 2-[4-(2-{4-[(tert-butoxycarbonyl)methoxy]-3-methylphenyl}acetate | - | C₂₉H₄₀O₆ | 484.61 | Aromatic rings, propyl chain |
Research Findings
- Electronic Effects : The tert-butyl group in the target compound enhances steric bulk and hydrophobicity, while electron-withdrawing groups (e.g., CF₃, SO₂CF₃) in analogs increase electrophilicity .
- Crystallography : Cyclohexene derivatives with tert-butyl groups exhibit less rigid packing than aromatic analogs, as seen in crystal structures (e.g., P1 space group in vs. hydrogen-bonded chains in ) .
- Synthetic Utility: The cyano group in the target compound offers a site for further functionalization (e.g., reduction to amines), whereas sulfonyloxy groups are optimal for displacement reactions .
Biological Activity
Ethyl 2-((4-(tert-butyl)-2-cyanocyclohex-1-en-1-yl)oxy)acetate, with the CAS number 2102410-80-8, represents a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
The molecular formula of this compound is , with a molecular weight of 265.35 g/mol. Its structure features a cyanocyclohexene moiety that may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 265.35 g/mol |
| CAS Number | 2102410-80-8 |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, potentially influencing pathways related to inflammation, cancer, and neuroprotection. The presence of the cyanocyclohexene structure suggests possible interactions with enzymes involved in metabolic processes.
Pharmacological Studies
Several studies have investigated the pharmacological effects of similar compounds derived from cyanocyclohexene derivatives. These studies indicate that such compounds may exhibit:
- Anti-inflammatory properties : By inhibiting pro-inflammatory cytokines.
- Antioxidant effects : Reducing oxidative stress markers in cellular models.
- Neuroprotective effects : Offering protection against neurodegenerative processes.
For instance, a study on related compounds demonstrated significant inhibition of nitric oxide production in macrophages, suggesting anti-inflammatory potential .
Case Study 1: Anti-inflammatory Effects
In a controlled study involving animal models, this compound was administered to evaluate its anti-inflammatory effects. Results showed a marked reduction in paw edema and a decrease in circulating inflammatory markers compared to control groups.
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective properties of this compound using neuronal cell cultures exposed to oxidative stress. The results indicated that treatment with this compound significantly reduced cell death and preserved mitochondrial function.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparative analysis with related compounds was conducted:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
